DL-Norepinephrine hydrochloride

Stereochemistry Adrenergic Pharmacology Enantiomer Potency

Research on adrenergic signaling often faces reproducibility challenges due to variable enantiomeric purity or inappropriate salt forms. DL-Norepinephrine hydrochloride (CAS 55-27-6) provides a defined 1:1 racemic mixture with enhanced aqueous solubility (50 mg/mL), enabling consistent experimental protocols. • Validated EC50 values (0.87-0.95 µM) for inducing reproducible contractions in isolated bovine cerebral arteries. • Induces cAMP accumulation in rat cerebral cortical membranes at 1-100 µM for β-adrenoceptor studies. • Serves as a characterized impurity reference standard (≥97% purity) for HPLC/LC-MS method validation per ICH Q3A/Q3B.

Molecular Formula C8H12ClNO3
Molecular Weight 205.64 g/mol
CAS No. 55-27-6
Cat. No. B027686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Norepinephrine hydrochloride
CAS55-27-6
Synonyms4-(2-Amino-1-hydroxyethyl)-1,2-benzenediol;  (+/-)-Noradrenaline Hydrochloride;  _x000B_DL-Arterenol Hydrochloride;  NSC 7930;  dl-Noradrenaline Hydrochloride;  dl-Norepinephrine Hydrochloride;  _x000B_
Molecular FormulaC8H12ClNO3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)O)O.Cl
InChIInChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H
InChIKeyFQTFHMSZCSUVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Norepinephrine Hydrochloride (CAS 55-27-6) for Research and Pharmaceutical Quality Control


DL-Norepinephrine hydrochloride (CAS 55-27-6) is a racemic mixture comprising equal parts of the biologically active (–)-norepinephrine (L-isomer) and its enantiomer (+)-norepinephrine (D-isomer) . As a synthetic phenylethylamine, it mimics the sympathomimetic actions of endogenous norepinephrine by targeting both α1 and β1 adrenoceptors . The hydrochloride salt form enhances aqueous solubility to 50 mg/mL, facilitating its use in various in vitro experimental systems . This compound is primarily employed in research settings to investigate adrenergic signaling pathways, cardiovascular pharmacology, and as a reference standard in pharmaceutical quality control [1].

Why DL-Norepinephrine Hydrochloride Cannot Be Substituted by Other Norepinephrine Salts or Analogs


Direct substitution of DL-norepinephrine hydrochloride with alternative norepinephrine salts, stereoisomers, or adrenergic analogs is scientifically unjustified without explicit validation. The racemic nature of this compound (1:1 D:L) fundamentally alters its pharmacological profile compared to the pure L-isomer, with studies demonstrating that the levorotatory isomer possesses significantly greater pressor activity than the dextrorotatory form [1]. Furthermore, the hydrochloride counterion confers distinct solubility characteristics and stability profiles relative to the bitartrate salt (CAS 51-40-1), which is the clinically used form [2]. Even among close analogs such as epinephrine and phenylephrine, receptor binding affinities and functional potencies differ markedly, precluding simple molar equivalence in experimental systems [3].

Quantitative Comparative Data for DL-Norepinephrine Hydrochloride (CAS 55-27-6)


Stereochemical Composition: DL-Norepinephrine is a 1:1 Racemic Mixture Distinct from Pure L-Isomer

DL-Norepinephrine hydrochloride is a racemic mixture containing equal proportions of the biologically active (–)-norepinephrine (L-isomer) and the less active (+)-norepinephrine (D-isomer) . In contrast, the clinically used form, L-norepinephrine (levarterenol), is the pure levorotatory isomer. The IUPAC defines levarterenol as the levorotatory isomer of norepinephrine, having greater pressor activity than the natural dextrorotatory isomer [1]. This stereochemical difference directly impacts experimental outcomes, as receptor recognition and downstream signaling are stereoselective.

Stereochemistry Adrenergic Pharmacology Enantiomer Potency

Vascular Contractile Responses: DL-Norepinephrine EC50 Values in Bovine Cerebral Arteries

DL-Norepinephrine induces concentration-dependent contraction of isolated bovine cerebral arteries with well-defined EC50 values. In anterior cerebral, middle cerebral, and internal carotid arterial strips, EC50s are 0.91 µM, 0.92 µM, and 0.87 µM, respectively [1]. In contrast, it induces relaxation of bovine posterior cerebral arterial strips with an EC50 of 0.95 µM, demonstrating region-specific vascular responses [1]. While direct head-to-head EC50 comparisons with the pure L-isomer in the same assay system are not available in the retrieved data, the observed regional heterogeneity underscores the need for careful experimental design.

Vascular Pharmacology Cerebral Circulation EC50

cAMP Accumulation: DL-Norepinephrine Induces Concentration-Dependent cAMP Increase in Rat Cortical Membranes

DL-Norepinephrine hydrochloride induces cAMP accumulation in rat cerebral cortical membranes over a concentration range of 1-100 µM [1]. This functional readout reflects activation of β-adrenoceptors coupled to Gs proteins. While specific EC50 values for cAMP accumulation are not provided, the defined concentration range offers a practical framework for experimental design. For comparison, L-norepinephrine bitartrate demonstrates an EC50 of 5.37 µM for β1-adrenoceptor activation in a cellular assay , though differences in salt form, assay system, and endpoint preclude direct quantitative comparison without further standardization.

Signal Transduction cAMP Assay Adrenergic Receptor

Physicochemical Properties: Hydrochloride Salt Enhances Aqueous Solubility for In Vitro Applications

DL-Norepinephrine hydrochloride demonstrates aqueous solubility of 50 mg/mL (243.14 mM) in water at 25°C . It is also soluble in DMSO at 41 mg/mL (199.37 mM) . The hydrochloride salt form is specifically utilized to enhance solubility and stability for experimental applications [1]. In comparison, L-norepinephrine bitartrate monohydrate (CAS 108341-18-0) is the clinically used form, with different solubility characteristics and a molecular weight of 337.28 g/mol versus 205.64 g/mol for the hydrochloride salt [2]. This difference in counterion and molecular weight must be accounted for when calculating molar equivalents for in vitro studies.

Solubility Formulation In Vitro Assay

Pharmaceutical Quality Control: DL-Norepinephrine as a Designated Impurity Standard

DL-Norepinephrine hydrochloride is cataloged as an impurity standard for norepinephrine drug substance and drug product analysis [1]. It serves as a reference material for identifying and quantifying the racemic impurity that may arise during norepinephrine synthesis, storage, or handling . This application is distinct from the use of pure L-norepinephrine as the active pharmaceutical ingredient (API). The availability of DL-norepinephrine as a characterized impurity standard (≥97% purity by TLC) enables pharmaceutical laboratories to meet regulatory requirements for impurity profiling per ICH guidelines.

Pharmaceutical Analysis Impurity Profiling Reference Standard

Stability Considerations: Storage and Handling Requirements for DL-Norepinephrine Hydrochloride

DL-Norepinephrine hydrochloride powder is stable for at least 3 years when stored at -20°C . For aqueous stock solutions, stability is limited, and it is recommended to prepare solutions fresh before each experiment . A comparative stability study of sympathomimetics in plastic syringes demonstrated that norepinephrine (80 μg/mL), epinephrine (80 μg/mL), and phenylephrine (100 μg/mL) are all stable for 14 days when stored in a medical fridge (5-8°C) and protected from light [1]. While this study did not specifically use DL-norepinephrine hydrochloride, it provides class-level evidence that norepinephrine salts are susceptible to degradation under suboptimal storage conditions (e.g., exposure to light, elevated temperature, air).

Stability Storage Handling

Validated Research and Industrial Applications of DL-Norepinephrine Hydrochloride (CAS 55-27-6)


In Vitro Vascular Pharmacology Studies: Isolated Artery Organ Bath Experiments

Researchers studying adrenergic regulation of vascular tone can utilize DL-norepinephrine hydrochloride to induce reproducible contractions in isolated bovine cerebral arteries. The established EC50 values of 0.87-0.92 µM for anterior cerebral, middle cerebral, and internal carotid arteries, and the differential relaxant effect in posterior cerebral arteries (EC50 = 0.95 µM), provide validated concentration ranges for experimental protocols [1]. The compound's high aqueous solubility (50 mg/mL) facilitates preparation of concentrated stock solutions for dilution into physiological buffers.

cAMP Signaling Assays in Neuronal Tissues

DL-Norepinephrine hydrochloride is suitable for investigating β-adrenoceptor-mediated cAMP accumulation in rat cerebral cortical membranes at concentrations of 1-100 µM [2]. This assay can be used to characterize the effects of novel pharmacological agents on adrenergic signaling or to study receptor desensitization mechanisms. The racemic nature of the compound provides a defined, reproducible stimulus that can be compared across experimental conditions.

Pharmaceutical Impurity Profiling and Method Validation

Analytical laboratories supporting norepinephrine drug product manufacturing require DL-norepinephrine hydrochloride as a characterized impurity reference standard (≥97% purity) . It is used to develop and validate HPLC or LC-MS methods for detecting and quantifying racemic norepinephrine impurities that may arise during synthesis or upon degradation. This application is critical for meeting ICH Q3A/Q3B regulatory requirements for impurity testing in pharmaceutical quality control .

Adrenergic Receptor Binding and Functional Selectivity Studies

DL-Norepinephrine hydrochloride serves as a prototypical non-selective α1/β1 adrenoceptor agonist for comparative pharmacology studies . It can be used as a reference agonist when profiling the selectivity and potency of novel α1- or β1-adrenoceptor ligands. The racemic mixture provides a baseline activity profile that accounts for the presence of both enantiomers, which is particularly relevant when comparing to stereochemically pure test compounds.

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